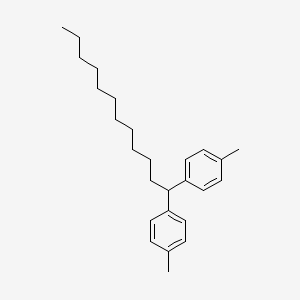
1,1-Di-p-tolyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the 1,1-diaryl series, characterized by two aryl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-p-tolyldodecane typically involves the reaction of p-tolylmagnesium bromide with dodecanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}7\text{H}7\text{MgBr} + \text{C}{12}\text{H}{24}\text{O} \rightarrow \text{C}{26}\text{H}{38} + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-p-tolyldodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic rings.
Scientific Research Applications
1,1-Di-p-tolyldodecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Di-p-tolyldodecane involves its interaction with molecular targets through its aryl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethane: Similar structure but with ethane as the central carbon chain.
1,1-Diphenylmethane: Similar structure with methane as the central carbon chain.
1,1-Di(4-methylphenyl)ethane: Similar structure with ethane and methyl groups.
Uniqueness
1,1-Di-p-tolyldodecane is unique due to its longer carbon chain (dodecane) and the presence of p-tolyl groups, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
55268-62-7 |
|---|---|
Molecular Formula |
C26H38 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene |
InChI |
InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3 |
InChI Key |
DLFGXQMVWJJEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


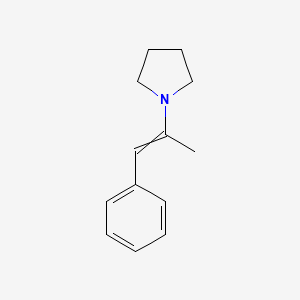
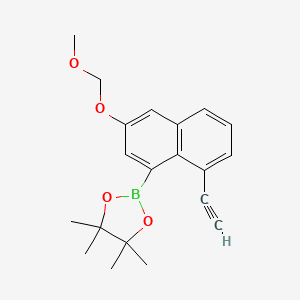
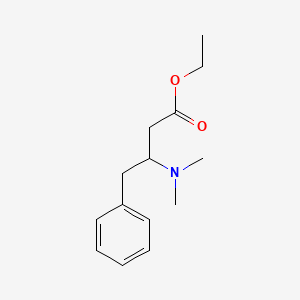
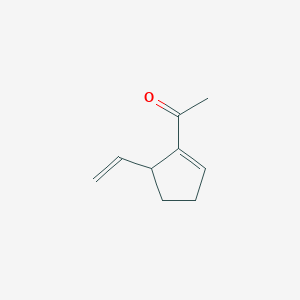
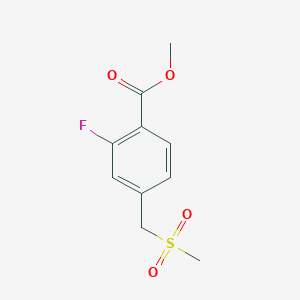
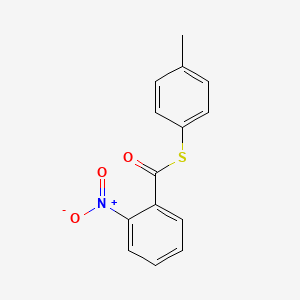
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
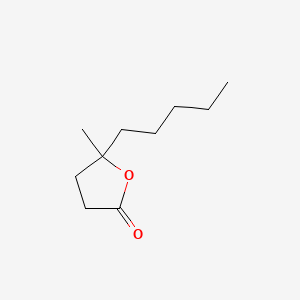
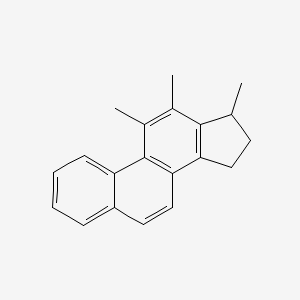

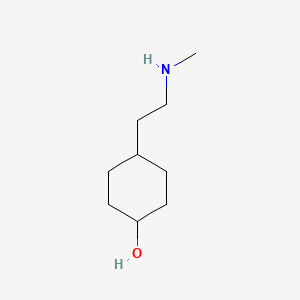
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
